

The Rise and Fall of Ponalrestat: An Aldose Reductase Inhibitor's Journey

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An In-Depth Technical Guide on the Discovery, Development, and Eventual Discontinuation of **Ponalrestat**, a Once-Promising Agent for Diabetic Complications.

This whitepaper provides a comprehensive technical overview of the discovery, development, and clinical evaluation of **Ponalrestat** (also known by its developmental codes ICI 128436 and MK-538, and brand names Statil and Prodiax).[1] Developed through a collaboration between Imperial Chemical Industries (ICI) and Merck, Sharp and Dohme, **Ponalrestat** emerged as a potent and selective inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Despite its promising preclinical profile and advancement to late-stage clinical trials, the drug ultimately failed to demonstrate sufficient efficacy, leading to the discontinuation of its development. This guide is intended for researchers, scientists, and drug development professionals interested in the history of aldose reductase inhibitors and the challenges of translating preclinical promise into clinical success.

Discovery and Preclinical Development

The discovery of **Ponalrestat** was rooted in the "polyol pathway" hypothesis of diabetic complications. This theory posits that in hyperglycemic states, the enzyme aldose reductase (ALR2) converts excess glucose into sorbitol.[1] Sorbitol accumulation within cells leads to osmotic stress, depletion of NADPH, and increased oxidative stress, contributing to the pathology of diabetic neuropathy, retinopathy, and nephropathy. Consequently, inhibiting ALR2 was identified as a promising therapeutic strategy.



Ponalrestat was developed as a potent, non-competitive inhibitor of aldose reductase 2 (ALR2).[1] Preclinical studies demonstrated its high selectivity for ALR2 over the related enzyme aldehyde reductase 1 (ALR1).[1] In a key preclinical study, treatment with **Ponalrestat** (25 mg/kg daily) in streptozotocin-induced diabetic rats was shown to prevent the enhanced contractile responses to phenylephrine and the depressed endothelium-dependent relaxations to carbachol in isolated aortae, suggesting a protective effect against diabetes-induced vascular dysfunction.[2][3]

Chemical Synthesis

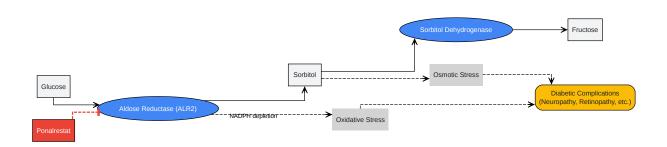
While the exact, detailed industrial synthesis protocol for **Ponalrestat** remains proprietary, the scientific literature indicates a likely synthetic route based on its chemical structure: 2-(3-(4-Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. The synthesis would logically involve the following key steps:

- Synthesis of the Phthalazinone Core: This would likely begin with the cyclization of a substituted 2-carboxybenzoylhydrazine derivative to form the phthalazinone ring system.
- Alkylation with the Benzyl Halide: The phthalazinone nitrogen would then be alkylated using a suitable 4-bromo-2-fluorobenzyl halide, such as 4-bromo-2-fluorobenzyl bromide. The synthesis of this key intermediate has been described, for example, by the reaction of 2fluoro-4-bromotoluene with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[4]
- Introduction of the Acetic Acid Moiety: Finally, the acetic acid side chain would be introduced
 at the 1-position of the phthalazinone ring, likely through a multi-step process involving the
 introduction of a suitable functional group handle followed by conversion to the carboxylic
 acid.

Mechanism of Action: Targeting the Polyol Pathway

Ponalrestat functions as a highly specific inhibitor of aldose reductase 2 (ALR2), the rate-limiting enzyme in the polyol pathway. By blocking this enzyme, **Ponalrestat** prevents the conversion of glucose to sorbitol. This mechanism is crucial in tissues that are not insulindependent for glucose uptake, such as nerves, the retina, and the kidneys, where high glucose levels can lead to significant sorbitol accumulation.





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Caption: Inhibition of the Polyol Pathway by **Ponalrestat**.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory data and a selection of clinical trial results for **Ponalrestat**.

Table 1: In Vitro Inhibitory Activity of **Ponalrestat**[1]

Enzyme	Inhibition Constant (Ki)	Mechanism of Inhibition	Selectivity (ALR1 Ki / ALR2 Ki)
Aldose Reductase 2 (ALR2)	7.7 nM	Non-competitive	~7800-fold
Aldehyde Reductase 1 (ALR1)	60 μΜ	Mixed non-competitive	

Table 2: Selected Clinical Trial Data for Ponalrestat in Diabetic Neuropathy



Trial	Number of Patients	Treatment Group(s)	Duration	Key Outcome Measures	Results
Barnett et al. (1991)	54	Ponalrestat (300 mg/day), Ponalrestat (600 mg/day), Placebo	24 weeks	Posterior tibial motor nerve conduction velocity (m/s)	Placebo: 35.3 ± 4.9 to 33.4 ± 4.0 (NS). 300 mg: 37.6 ± 5.6 to 37.2 ± 8.7 (NS). 600 mg: 34.5 ± 6.1 to 36.2 ± 6.8 (NS). No significant improvement in symptoms, vibration perception, or thermal thresholds.
UK/Scandina vian Ponalrestat Trial (1992)	259	Ponalrestat (600 mg/day), Placebo	18 months	Vibration perception thresholds, nerve conduction velocities, nerve action potential amplitudes	No overall beneficial effect on peripheral nerve function. A slight, nonsignificant trend towards prevention of deterioration in autonomic nerve function (30:15 ratio) in patients with pre-



					existing autonomic neuropathy.
Gries et al. (1992)	50	Ponalrestat (600 mg/day), Placebo	52 weeks	Motor and sensory nerve conduction velocities, vibration perception thresholds, symptom scores, autonomic function tests	No significant differences between Ponalrestat and placebo groups for any of the measured parameters.
Macleod et al. (1991)	30	Ponalrestat, Placebo	16 weeks	Vibration perception threshold	Significant improvement in the mean vibration perception threshold in the Ponalrestat group. Trends towards improvement in other neuropathy indices but not statistically significant.[5]

Experimental Protocols Aldose Reductase Inhibition Assay (In Vitro)

Foundational & Exploratory





This protocol is a generalized procedure based on common methods for determining aldose reductase activity.

Objective: To determine the inhibitory potential of a test compound (e.g., **Ponalrestat**) on aldose reductase activity by measuring the decrease in NADPH absorbance.

Materials:

- Partially purified aldose reductase (from bovine lens or recombinant human ALR2)
- NADPH
- DL-glyceraldehyde (substrate)
- Phosphate buffer (e.g., 0.067 M, pH 6.2)
- Test compound (Ponalrestat) dissolved in a suitable solvent (e.g., DMSO)
- UV-Vis spectrophotometer

Procedure:

- Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH, and the enzyme solution.
- Add the test compound at various concentrations to the sample cuvettes. For the control, add the solvent vehicle.
- Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.
- Initiate the reaction by adding the substrate, DL-glyceraldehyde.
- Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). This reflects the oxidation of NADPH to NADP+.
- Calculate the rate of reaction (ΔA/min).

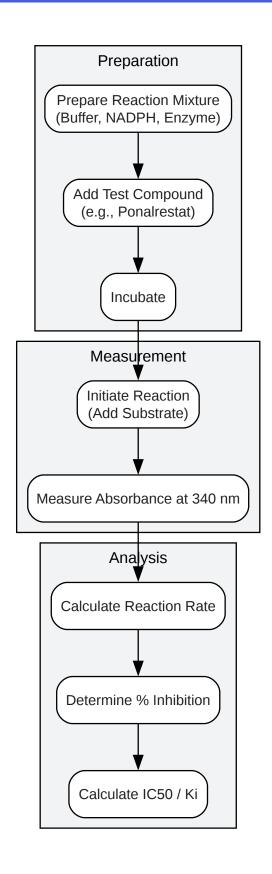






- The percentage of inhibition is calculated using the formula: [(Rate of control Rate of sample) / Rate of control] x 100.
- The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are typically determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.





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Caption: Experimental Workflow for Aldose Reductase Inhibition Assay.



Nerve Conduction Velocity (NCV) Measurement

This protocol outlines the general procedure for measuring nerve conduction velocity in a clinical setting.

Objective: To assess the speed of electrical impulse propagation along a nerve, which can be slowed in diabetic neuropathy.

Equipment:

- Electromyography (EMG) machine with nerve conduction study capabilities
- Surface electrodes (stimulating and recording)
- Conductive gel
- Measuring tape

Procedure:

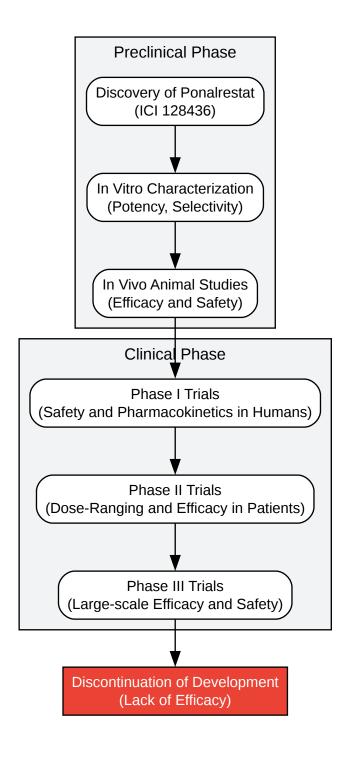
- The patient is positioned comfortably, and the skin over the nerve to be tested is cleaned.
- Recording electrodes are placed on the skin over a muscle supplied by the nerve being studied. A reference electrode is placed nearby.
- Conductive gel is applied to the electrodes to ensure good electrical contact.
- A stimulating electrode is placed on the skin over the nerve at a specific point.
- A mild, brief electrical stimulus is delivered through the stimulating electrode. This may cause a slight tingling sensation and a muscle twitch.
- The time it takes for the electrical impulse to travel from the stimulating electrode to the recording electrode (latency) is measured.
- The stimulating electrode is then moved to a second point along the nerve, and the stimulation is repeated.
- The distance between the two stimulation points is measured with a measuring tape.



• The nerve conduction velocity is calculated by dividing the distance between the stimulation points by the difference in the latencies.

Development Timeline and Discontinuation

The development of **Ponalrestat** followed a typical pharmaceutical pipeline, from preclinical discovery to late-stage clinical trials.





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Caption: **Ponalrestat** Development and Discontinuation Timeline.

Despite the strong preclinical rationale and potent in vitro activity, **Ponalrestat**, like many other aldose reductase inhibitors of its time, failed to translate these promising findings into significant clinical benefit for patients with diabetic neuropathy. The large-scale clinical trials did not demonstrate a consistent or clinically meaningful improvement in the primary endpoints of nerve function and symptomatology. Consequently, in the early 1990s, the development of **Ponalrestat** was discontinued.

Conclusion

The story of **Ponalrestat** serves as a valuable case study in drug development. It highlights the challenges of translating a well-defined mechanism of action and potent in vitro activity into clinical efficacy. While the polyol pathway remains a target of interest in diabetic complications, the experience with **Ponalrestat** and other first-generation aldose reductase inhibitors underscores the complexity of diabetic neuropathy and the high bar for demonstrating clinical benefit in this patient population. Future research in this area will likely require a more nuanced understanding of the downstream consequences of aldose reductase activation and potentially combination therapies that address multiple pathogenic pathways.

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